3-Butyl-5-(piperidin-3-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-butyl-5-piperidin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-2-3-6-10-13-11(15-14-10)9-5-4-7-12-8-9/h9,12H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLJZBDCKNCFEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NOC(=N1)C2CCCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-5-(piperidin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a butyl-substituted hydrazine with a piperidinyl-substituted nitrile oxide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production of 3-Butyl-5-(piperidin-3-yl)-1,2,4-oxadiazole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-5-(piperidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole N-oxides.
Reduction: Reduction can lead to the formation of corresponding amines.
Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxadiazole N-oxides.
Reduction: Amines.
Substitution: Substituted oxadiazoles with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Research indicates that 3-butyl-5-(piperidin-3-yl)-1,2,4-oxadiazole exhibits promising pharmacological properties. Its biological activity is primarily attributed to its ability to interact with specific enzymes and receptors, leading to potential therapeutic applications:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties, indicating its potential for treating infections.
- Anticancer Properties : Investigations into the effects of this compound on various cancer cell lines have shown potential cytotoxic effects. For instance, derivatives of 1,2,4-oxadiazoles have been identified as potent anticancer agents, with some exhibiting significant activity against human colon adenocarcinoma and other cancer types .
Biological Research
Mechanism of Action
The mechanism by which 3-butyl-5-(piperidin-3-yl)-1,2,4-oxadiazole operates involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and engage in pi-stacking interactions with active sites on target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects depending on the specific context of use.
Materials Science
Development of New Materials
The compound is also being studied for its potential use in developing new materials with unique electronic and optical properties. The incorporation of oxadiazole derivatives into polymer matrices has been explored for applications in organic electronics and photonics due to their favorable electronic characteristics.
Case Studies
Several studies have documented the efficacy of 3-butyl-5-(piperidin-3-yl)-1,2,4-oxadiazole and its derivatives:
- Synthesis and Cytotoxic Activity : A study reported the synthesis of various oxadiazole derivatives and their evaluation for cytotoxicity against different cancer cell lines. One derivative exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines .
- Anticancer Mechanisms : Research has shown that certain oxadiazole derivatives induce apoptosis in cancer cells through caspase activation. This suggests that modifications to the oxadiazole structure can enhance its anticancer activity significantly .
- Material Properties : Studies investigating the electronic properties of oxadiazole-containing polymers have revealed enhanced conductivity and stability compared to traditional materials used in organic electronics.
Mechanism of Action
The mechanism of action of 3-Butyl-5-(piperidin-3-yl)-1,2,4-oxadiazole depends on its application:
Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Materials Science: The compound’s electronic properties are exploited in the design of organic semiconductors and conductive polymers.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the 1,2,4-Oxadiazole Core
Alkyl Chain Modifications :
- 3-Methyl-5-(piperidin-3-yl)-1,2,4-oxadiazole (CAS 146471-52-5): The methyl group at position 3 reduces steric bulk compared to the butyl chain, leading to lower logP (1.589) and a boiling point of 343.4°C . Potential for reduced hydrophobic interactions in binding pockets compared to the butyl analog.
Heterocyclic Modifications :
- 5-(Pyridazin-3-yl)-1,2,4-oxadiazoles: Compounds like 5-(chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole (CAS 1192150-19-8) exhibit distinct electronic profiles due to the pyridazine ring, enhancing dipole interactions and solubility .
Physicochemical and Pharmacokinetic Properties
The butyl chain increases hydrophobicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility. The piperidine group (pKa ~10.6) could improve solubility in acidic environments via protonation .
Biological Activity
3-Butyl-5-(piperidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, emphasizing its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features an oxadiazole ring substituted with a butyl group and a piperidinyl group. Its chemical structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | 3-butyl-5-piperidin-3-yl-1,2,4-oxadiazole |
| Molecular Formula | C₁₁H₁₉N₃O |
| CAS Number | 1245528-28-2 |
The biological activity of 3-butyl-5-(piperidin-3-yl)-1,2,4-oxadiazole is primarily attributed to its interactions with various biological targets:
-
Enzyme Inhibition : The compound has shown inhibitory effects on several enzymes, including:
- Human Deacetylase Sirtuin 2 (HDSirt2)
- Carbonic Anhydrase (CA)
- Histone Deacetylase (HDAC)
- Anticancer Activity : Research indicates that derivatives of oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, one study reported IC50 values ranging from 2.76 to 9.27 µM against specific tumor cell lines such as ovarian and renal cancers .
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities. The oxadiazole moiety is linked to a range of bioactivities including antiviral and anti-inflammatory effects .
Biological Activity Studies
Several studies have investigated the biological activity of 3-butyl-5-(piperidin-3-yl)-1,2,4-oxadiazole and its derivatives:
Case Study: Anticancer Activity
A notable study evaluated the anticancer properties of oxadiazole derivatives, including the compound . The findings are summarized in the following table:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-butyl-5-(piperidin-3-yl)-1,2,4-oxadiazole | Human Ovarian Adenocarcinoma (OVXF 899) | 2.76 |
| Human Renal Cancer (RXF 486) | 1.14 | |
| Human Colon Adenocarcinoma (CXF HT-29) | 9.27 |
This study highlights the compound's potential as a lead structure in developing new anticancer agents.
Antimicrobial Activity
Another research effort evaluated the antibacterial properties of various oxadiazole derivatives against common bacterial strains. The results indicated that compounds with the oxadiazole framework exhibited promising activity compared to standard antibiotics.
Comparative Analysis
When compared to similar compounds such as 3-butyl-5-(piperidin-3-yl)-1,2,4-triazole and thiadiazole derivatives, the oxadiazole variant showed unique electronic properties that enhance its biological activity:
| Compound Type | Notable Activity |
|---|---|
| Oxadiazoles | Broad-spectrum antimicrobial and anticancer activities |
| Triazoles | Primarily antifungal activity |
| Thiadiazoles | Limited anticancer properties |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-butyl-5-(piperidin-3-yl)-1,2,4-oxadiazole and its derivatives?
- Methodological Answer : The synthesis typically involves 1,3-dipolar cycloaddition of nitrile oxides with nitriles or other precursors. For example, nitrile oxides generated in situ from benzohydroximinoyl chloride and triethylamine react with carbonitriles to form oxadiazole cores . Another approach uses amidoxime-aldehyde reactions , where amidoximes are condensed with aldehydes under basic conditions to yield 1,2,4-oxadiazoles, followed by functionalization of the piperidine moiety . Optimization of reaction conditions (e.g., pH, temperature) is critical to achieve moderate-to-good yields (45–70%) .
Q. How is the structural characterization of 3-butyl-5-(piperidin-3-yl)-1,2,4-oxadiazole performed?
- Methodological Answer : Characterization relies on spectroscopic techniques :
- 1H-NMR to confirm substituent integration and tautomeric equilibria (e.g., thiol-thione tautomerism in related oxadiazoles) .
- IR spectroscopy to identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹) .
- Elemental analysis to verify purity and molecular composition .
- Mass spectrometry for molecular weight confirmation .
Advanced Research Questions
Q. What strategies are employed to enhance the biological activity of 3-butyl-5-(piperidin-3-yl)-1,2,4-oxadiazole derivatives?
- Methodological Answer : Key strategies include:
- Substituent modification : Introducing electron-withdrawing groups (e.g., bromine, chloromethyl) enhances anticancer activity by increasing electrophilicity and target binding . For instance, bromophenyl derivatives show improved antimicrobial activity compared to unsubstituted analogs .
- Bioisosterism : Replacing the oxadiazole ring with 1,3,4-oxadiazole or triazole moieties improves metabolic stability while retaining activity .
- Hybrid heterocycles : Coupling oxadiazoles with pyridine or chromene scaffolds broadens biological efficacy (e.g., anti-Alzheimer’s activity via GSK-3β inhibition) .
Q. How can computational chemistry tools like Multiwfn aid in the design of novel 1,2,4-oxadiazole derivatives?
- Methodological Answer : Multiwfn enables:
- Electrostatic potential mapping to predict reactive sites for electrophilic substitution .
- Orbital composition analysis to assess electron distribution in the oxadiazole ring, guiding substituent placement for improved binding .
- Topological analysis of electron density (e.g., bond critical points) to evaluate ring stability and intermolecular interactions .
Q. What experimental approaches resolve contradictions in reported biological activities of structurally similar oxadiazoles?
- Methodological Answer : To address discrepancies:
- Comparative SAR studies : Systematically vary substituents (e.g., alkyl vs. aryl groups) and test against standardized assays (e.g., MTT for cytotoxicity) .
- Target-specific profiling : Use kinase or receptor-binding assays to differentiate mechanisms (e.g., GSK-3β vs. COX-2 inhibition) .
- Metabolic stability assays : Compare half-lives in microsomal models to isolate pharmacokinetic effects from intrinsic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
